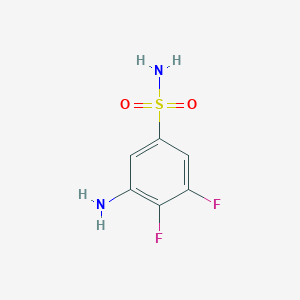

3-Amino-4,5-difluorobenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O2S |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

3-amino-4,5-difluorobenzenesulfonamide |

InChI |

InChI=1S/C6H6F2N2O2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,9H2,(H2,10,11,12) |

InChI Key |

SVUATDMEFBOYHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)S(=O)(=O)N |

Origin of Product |

United States |

The Significance of Fluorine in Aromatic Sulfonamide Chemistry

The introduction of fluorine into aromatic sulfonamide structures is a widely used strategy in medicinal chemistry to modulate a molecule's properties. nih.govmdpi.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound effects on the parent molecule. mdpi.com These effects can be categorized into several key areas that are crucial for the development of therapeutic agents.

One of the primary impacts of fluorine substitution is the alteration of a molecule's physicochemical properties. Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination can make a sulfonamide's proton more acidic or a nearby amino group less basic. This modulation of acidity and basicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it influences properties like solubility and the ability to permeate biological membranes.

Furthermore, fluorine substitution is a key tool for enhancing metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. By strategically placing fluorine atoms at sites that are prone to oxidative metabolism, researchers can increase the biological half-life of a drug candidate.

Fluorine can also play a crucial role in improving a molecule's binding affinity to its biological target. The substitution of hydrogen with fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions—such as dipole-dipole or hydrogen bonding—with the target protein. This enhanced binding can translate to increased potency and selectivity of the drug. mdpi.com

Table 1: Effects of Fluorine Substitution on Aromatic Sulfonamides

Property Effect of Fluorination Rationale Acidity (pKa) Increases acidity of N-H bond Strong electron-withdrawing inductive effect of fluorine atoms stabilizes the conjugate base. Lipophilicity Generally increases Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. Metabolic Stability Increases The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by P450 enzymes). Binding Affinity Can increase Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) within a protein's binding pocket. Conformation Can influence molecular shape Fluorine's steric and electronic effects can alter bond angles and rotational barriers, locking the molecule into a more bioactive conformation.

The Benzene Sulfonamide Core in Modern Research

The benzene (B151609) sulfonamide scaffold is a cornerstone in contemporary academic and industrial research, particularly in the field of drug discovery. This structural motif is present in a wide array of therapeutic agents, demonstrating its versatility and effectiveness. nih.gov The sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which allows it to interact effectively with various biological targets.

Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, as seen in drugs like sulfanilamide. nih.gov This class of drugs functions by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. However, the applications of the benzene sulfonamide core have expanded far beyond antimicrobials.

In modern research, this scaffold is extensively utilized in the design of inhibitors for a family of enzymes known as carbonic anhydrases (CAs). researchgate.net These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group binds to the zinc ion in the active site of these enzymes, leading to potent and often selective inhibition.

Beyond carbonic anhydrase inhibitors, the benzene sulfonamide structure is integral to the development of a diverse range of pharmaceuticals. It is found in diuretics, antiviral agents (including some HIV protease inhibitors), and anti-inflammatory drugs. Its prevalence in recently approved pharmaceuticals underscores its continued importance as a privileged structure in medicinal chemistry. mdpi.com The ability of the benzene ring to be readily functionalized allows for fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Table 2: Applications of the Benzene Sulfonamide Core Structure in Academic Research

Therapeutic Area Biological Target/Mechanism Significance of the Sulfonamide Core Oncology Carbonic Anhydrase (e.g., CA IX) Inhibition The primary sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to inhibition. Infectious Diseases Dihydropteroate Synthase Inhibition (Antibacterial) Acts as a competitive inhibitor, mimicking the natural substrate p-aminobenzoic acid (PABA). Ophthalmology (Glaucoma) Carbonic Anhydrase Inhibition Reduces the formation of aqueous humor, thereby lowering intraocular pressure. Virology HIV Protease Inhibition The sulfonamide moiety can form key hydrogen bonds within the protease active site. Cardiovascular (Diuretics) Carbonic Anhydrase Inhibition in the kidney Inhibits sodium bicarbonate reabsorption, leading to diuresis.

The Research Landscape of Polyfluorinated Aminobenzenesulfonamides

Conventional Amine-Sulfonyl Chloride Condensation Approaches

The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.incbijournal.com This approach is foundational in organic synthesis for the formation of the S-N bond characteristic of sulfonamides. ijarsct.co.in

Optimization of Reaction Conditions and Yields

The efficiency of the amine-sulfonyl chloride condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. Inorganic bases like sodium carbonate are commonly used to scavenge the hydrochloric acid byproduct. ijarsct.co.innih.gov The reaction is often carried out in aqueous media, and maintaining a pH between 8 and 10 is crucial for achieving high yields. nih.gov For instance, the synthesis of various sulfonamides has been reported with yields ranging from 60% to 96% by carefully controlling the pH with sodium carbonate. ijarsct.co.in The nucleophilicity of the amine is a critical factor; primary amines are generally highly reactive, while secondary amines exhibit lower reactivity. ijarsct.co.incbijournal.com

| Reactants | Base | Solvent | pH | Yield | Reference |

|---|---|---|---|---|---|

| Primary Amine + Sulfonyl Chloride | Sodium Carbonate | Water | 8-10 | 60-96% | ijarsct.co.in |

| Aniline (B41778) + Benzene (B151609) Sulfonyl Chloride | Pyridine | Not Specified | Not Specified | 100% | cbijournal.com |

| p-Toluidine + Tosyl Chloride | Pyridine | Not Specified | Not Specified | Quantitative | cbijournal.com |

Exploration of Catalytic Systems (e.g., FeCl3-catalyzed couplings)

While the uncatalyzed reaction is common, catalytic systems can enhance the efficiency and scope of sulfonamide synthesis. Iron(III) chloride (FeCl₃) has been explored as a catalyst in related organic transformations. For example, FeCl₃·6H₂O has been used to catalyze the Friedel−Crafts arylation of N-sulfonyl aldimines. acs.org Although direct FeCl₃-catalyzed amine-sulfonyl chloride coupling for this compound is not explicitly detailed in the provided context, the use of iron catalysts in forming C-N bonds suggests potential applicability. acs.org Copper-based catalysts have also proven effective in the synthesis of N-aryl sulfonamides from primary sulfonamides and boronic acids, offering advantages like low cost and high yields. jsynthchem.com

Palladium-Catalyzed Cross-Coupling Methodologies for Sulfonamide Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. acs.org These methods offer an alternative to the classical approach, particularly for the synthesis of N-aryl sulfonamides. The Buchwald-Hartwig amination, for instance, has been successfully applied to the coupling of bromoflavones with amino acid derivatives. nih.gov This methodology can be adapted for the synthesis of sulfonamides by coupling aryl halides with sulfonamides. nih.gov The process exhibits significant functional group tolerance and allows for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions. nih.gov

Novel Synthetic Routes via Oxidative Conversion of Thiol Derivatives

Novel synthetic strategies are continuously being developed to overcome the limitations of traditional methods, such as the often harsh conditions required for preparing sulfonyl chlorides. nih.govnih.gov One such innovative approach involves the direct oxidative conversion of thiols or their derivatives into sulfonamides. organic-chemistry.org This method is advantageous as it starts from readily available and less hazardous materials. nih.govrsc.org

Several protocols have been established for this transformation. One method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative chlorination of thiols to sulfonyl chlorides, which can then be reacted with amines in a one-pot synthesis to yield sulfonamides in excellent yields. organic-chemistry.org Another approach utilizes dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) for the oxidative functionalization of thiols to various sulfonyl derivatives, including sulfonamides. nih.gov Furthermore, electrochemical methods provide an environmentally benign way to achieve the oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. nih.govsemanticscholar.org

| Oxidizing System | Starting Material | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Thiols | One-pot synthesis, excellent yields, rapid reaction. | organic-chemistry.org |

| DMSO / HBr | Thiols | Mild conditions, available reagents, broad substrate scope. | nih.gov |

| Electrochemical Oxidation | Thiols and Amines | Environmentally benign, catalyst-free, rapid (5 min). | nih.govsemanticscholar.org |

Microwave-Assisted Synthesis and Green Chemistry Principles in Sulfonamide Preparation

In recent years, there has been a significant shift towards greener and more sustainable synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has gained prominence as it often leads to shorter reaction times, higher yields, and improved reproducibility. orientjchem.org The application of microwave irradiation has been successfully demonstrated in the synthesis of sulfonamides. For example, a facile microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, avoiding the isolation of unstable sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net This process is operationally simple and utilizes commercially available reagents. organic-chemistry.org

The principles of green chemistry, such as the use of non-toxic solvents and catalyst-free conditions, are also being integrated into sulfonamide synthesis. sci-hub.se Solvent-free, or neat, reactions represent an environmentally friendly approach by minimizing waste. sci-hub.se For instance, the synthesis of quinoxaline sulfonamides has been achieved under solvent-free conditions with high yields and purity. sci-hub.se

Synthesis of Advanced Intermediates Incorporating the this compound Moiety

The this compound scaffold can be incorporated into more complex molecules to generate advanced intermediates for drug discovery. For example, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized to create compounds with potential biological activity. nih.gov These syntheses often involve standard organic reactions such as the formation of Schiff bases by condensation with aldehydes, or the reaction with itaconic acid to produce pyrrolidinone derivatives. nih.gov The primary sulfonamide group itself can be activated using reagents like Pyry-BF₄ to form a highly reactive sulfonyl chloride in situ, which can then be coupled with a variety of nucleophiles for late-stage functionalization. nih.gov This strategy allows for the diversification of complex molecules containing the sulfonamide moiety under mild conditions. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The synthesis of specific stereoisomers of this compound derivatives is crucial when these compounds are intended for applications where chirality influences biological activity or material properties. While the parent compound, this compound, is achiral, derivatives can be synthesized that contain one or more stereocenters. The strategies to obtain enantiomerically pure or enriched derivatives generally fall into two categories: stereoselective synthesis and enantiomeric resolution of racemic mixtures.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For derivatives of this compound where a chiral center is introduced, for instance, in an alkyl chain attached to the amino or sulfonamide group, asymmetric synthesis is a powerful approach. One established method involves the addition of nucleophiles to chiral N-sulfinyl imines, which can be adapted for the synthesis of chiral β-amino sulfonamides. acs.org This strategy allows for high diastereoselectivity in the formation of the desired stereocenter. acs.org

Another approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, derivatives of amino acids, which are readily available as single enantiomers, can be used to introduce chirality into the target molecule. nih.gov

Enantiomeric resolution, on the other hand, involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. This is a widely used technique in chemical synthesis. wikipedia.org

Diastereomeric Salt Crystallization: A common and industrially scalable method for resolving racemic amines or acidic compounds is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com For derivatives of this compound that are basic due to the amino group, a chiral acid can be used as a resolving agent. The reaction of the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) forms a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

| Chiral Resolving Agent | Type | Applicable to Functional Group |

|---|---|---|

| (+)-Tartaric Acid | Acidic | Basic (Amine) |

| (R)-(-)-Mandelic Acid | Acidic | Basic (Amine) |

| (1S)-(+)-10-Camphorsulfonic Acid | Acidic | Basic (Amine) |

| (S)-(-)-1-Phenylethylamine | Basic | Acidic (e.g., Carboxylic Acid) |

| Brucine | Basic | Acidic (e.g., Carboxylic Acid) |

Chiral Chromatography: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another powerful technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. mdpi.com This differential interaction leads to different retention times, allowing for their separation. This technique is applicable on both analytical and preparative scales.

| Chromatographic Method | Chiral Stationary Phase (Example) | Separation Principle | Scale |

|---|---|---|---|

| Chiral HPLC | Cellulose or Amylose derivatives | Differential interaction with enantiomers | Analytical to Preparative |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSPs | Differential partitioning | Analytical to Preparative |

| Gas Chromatography (GC) | Cyclodextrin derivatives | Differential volatility and interaction | Analytical |

Enzymatic Resolution: Enzymes are chiral biocatalysts and can exhibit high enantioselectivity. google.com In a kinetic resolution process, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. pharmtech.com For example, lipases can be used for the enantioselective acylation of racemic amines, producing an amide from one enantiomer while the other remains as the amine. google.com The resulting mixture of the amide and the unreacted amine can then be separated by conventional methods like extraction or chromatography.

The choice between stereoselective synthesis and enantiomeric resolution depends on various factors, including the complexity of the target molecule, the availability of starting materials, and the desired scale of production. Often, a combination of these strategies is employed to achieve the desired enantiomerically pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and electronic environment can be assembled.

¹H-NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic region is of particular interest, where two protons attached to the benzene ring are expected. Due to the fluorine and sulfonamide substituents, these protons would appear as complex multiplets. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. For related aromatic amines and sulfonamides, aromatic protons generally resonate in the 6.5-8.5 ppm range. researchgate.net The amine and sulfonamide protons can have a wide chemical shift range but are often observed between 4-6 ppm and 7-11 ppm, respectively, in DMSO-d₆.

¹³C-NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The six carbons of the benzene ring would display distinct signals, with their chemical shifts significantly influenced by the attached functional groups. The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). Carbons adjacent to these positions will show smaller two-bond couplings (²JC-F). The chemical shifts of C-3 (bonded to the amino group), C-1 (bonded to the sulfonamide group), and C-2 and C-6 are all influenced by the cumulative electronic effects of the substituents.

¹⁹F-NMR: As a fluorinated compound, ¹⁹F-NMR is an exceptionally sensitive and informative technique. nih.gov It provides direct information about the fluorine atoms. For this compound, two distinct signals are expected for the non-equivalent F-4 and F-5 atoms. The chemical shifts are highly sensitive to the local electronic environment. nih.govnsf.gov Furthermore, the spectrum will display fluorine-fluorine (³JF-F) coupling between the two adjacent fluorine atoms and coupling to the nearby aromatic protons (³JF-H and ⁴JF-H), which is invaluable for confirming the substitution pattern on the aromatic ring. nih.gov

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 7.0 - 7.8 | m | - |

| ¹H (-NH₂) | 4.0 - 6.0 | br s | - |

| ¹H (-SO₂NH₂) | 7.0 - 8.0 | br s | - |

| ¹³C (C-F) | 140 - 160 | d | ¹JC-F ≈ 240-260 |

| ¹³C (C-S) | 135 - 150 | t | - |

| ¹³C (C-N) | 125 - 145 | d | - |

| ¹³C (C-H) | 110 - 125 | m | - |

| ¹⁹F | -120 to -150 | m | ³JF-F, ⁿJF-H |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

-NH₂ Group: The primary amine will show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches) and a scissoring (bending) vibration around 1600-1650 cm⁻¹.

-SO₂NH₂ Group: The sulfonamide moiety gives rise to strong and characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected near 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. ripublication.com

Aromatic Ring: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-F Bonds: The carbon-fluorine bonds produce strong stretching absorptions typically found in the 1100-1400 cm⁻¹ region, which may overlap with other bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible in Raman spectra, aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are often strong. C-F bonds also give rise to Raman signals, with key bands often observed around 300, 380, and 785 cm⁻¹ for fluorinated alkyl chains, providing a potential signature for the fluorinated part of the molecule. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymm, symm) | 3500 - 3300 (two bands) | Weak |

| N-H Bend (scissoring) | 1650 - 1600 | Moderate | |

| Sulfonamide (-SO₂NH₂) | S=O Stretch (asymm) | 1370 - 1330 (strong) | Moderate |

| S=O Stretch (symm) | 1180 - 1160 (strong) | Strong | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |

| C=C Stretch | 1600 - 1450 | Strong | |

| Carbon-Fluorine | C-F Stretch | 1400 - 1100 (strong) | Moderate |

Mass Spectrometry Techniques for Purity and Molecular Weight Confirmation in Research (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and purity of a compound. When coupled with liquid chromatography (LC or UPLC), it allows for the analysis of complex mixtures and the identification of trace impurities.

For this compound (C₆H₆F₂N₂O₂S, Molecular Weight: 208.19 g/mol ), electrospray ionization (ESI) in positive ion mode would be expected to produce a prominent protonated molecular ion ([M+H]⁺) at m/z 209.02.

Tandem mass spectrometry (MS/MS) experiments are used to elucidate the structure through controlled fragmentation. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This rearrangement reaction results in a fragment ion that can provide confirmation of the core structure. nih.gov Other potential fragmentations include the loss of the -NH₂ group or cleavage within the sulfonamide moiety. In-source collision-induced dissociation (CID) can also be used to generate characteristic fragments for identification. thermofisher.com

X-ray Crystallography for Solid-State Structural Determination of Related Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov While a crystal structure for this compound itself may not be publicly available, analysis of closely related analogues, such as other aminobenzenesulfonamides, is highly instructive. researchgate.net

Studies on similar structures reveal key insights. For instance, the sulfonamide group is known to be a strong hydrogen bond donor and acceptor, often leading to the formation of extensive hydrogen-bonding networks in the crystal lattice. These interactions, involving the sulfonamide N-H and O atoms as well as the amino N-H groups, dictate the crystal packing. The geometry of the benzene ring and the precise bond lengths and angles of the substituents can be determined with high precision, confirming the expected molecular structure. researchgate.net Such data is invaluable for computational modeling and for understanding the compound's physical properties.

Chromatographic Techniques for Separation and Research-Scale Characterization (e.g., HPLC, GPC)

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamides. wu.ac.thwu.ac.th

Stationary Phase: A C18 or C8 silica-based column is typically employed.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol provides effective separation of the main compound from starting materials, by-products, and degradation products. wu.ac.thnih.gov

Detection: A photodiode array (PDA) or UV-Vis detector is used, set to a wavelength where the aromatic system of the molecule absorbs strongly (typically in the 254-280 nm range).

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. This technique is primarily used for the characterization of large molecules like polymers and proteins. For a small molecule like this compound, GPC is not a standard method for purity analysis or characterization, as its separation mechanism is not effective for molecules of this size range. Its application would be limited to highly specialized research contexts, such as studying interactions with macromolecules or analyzing formulated mixtures.

Investigation of Biological Activity Mechanisms for 3 Amino 4,5 Difluorobenzene 1 Sulfonamide and Its Analogues

Enzyme Inhibition Mechanism Studies

The biological activity of 3-Amino-4,5-difluorobenzene-1-sulfonamide and its analogues is primarily rooted in their ability to act as enzyme inhibitors. The core structure, featuring a benzenesulfonamide (B165840) moiety, allows these compounds to target the active sites of several key enzymes, leading to the modulation of critical physiological and pathological pathways.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are 15 known human CA isoforms, and their varied expression and physiological roles make isoform-selective inhibition a key goal in drug design to minimize side effects. nih.gov

The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide group (-SO₂NH⁻) to the zinc (II) ion located in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in human CA II (hCA II).

Research on analogues like 3-amino-4-hydroxybenzenesulfonamide (B74053) demonstrates that modifications to the benzene (B151609) ring significantly influence both binding affinity and isoform selectivity. nih.gov For instance, studies have shown that certain derivatives can achieve nanomolar affinity and exhibit selectivity for tumor-associated isoforms like CA IX and XII over the more ubiquitous cytosolic isoforms CA I and II. nih.govnih.gov Binding kinetics are typically assessed using methods like the fluorescent thermal shift assay, which measures the change in protein melting temperature upon ligand binding to determine the dissociation constant (Kd). nih.gov

The table below presents the binding affinities of a representative 3-amino-4-hydroxybenzenesulfonamide analogue for several human carbonic anhydrase isoenzymes.

| CA Isoform | Dissociation Constant (Kd) |

|---|---|

| CA I | 6.2 nM |

| CA III | No binding detected |

| CA IV | 17 µM |

| CA VI | 20 µM |

| CA IX | 0.98 µM |

This table illustrates the isoform selectivity of a 3-amino-4-hydroxybenzenesulfonamide analogue, showing high affinity for CA I and weaker or no binding to other tested isoforms. Data sourced from studies on related analogues. nih.gov

Dihydropteroate (B1496061) synthetase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamides, including analogues of this compound, function as antibacterial agents by inhibiting DHPS. biorxiv.org

The mechanism of inhibition is competitive antagonism with the natural substrate, para-aminobenzoic acid (pABA). nih.gov The structural similarity between the sulfonamide core and pABA allows the inhibitor to bind to the pABA-binding pocket in the enzyme's active site. researchgate.net This binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby blocking the production of 7,8-dihydropteroate and disrupting the entire folate pathway. biorxiv.org In some cases, the sulfonamide can be incorporated into a dead-end pterin-sulfa adduct, further inhibiting the enzyme. biorxiv.org

Widespread resistance to sulfa drugs has emerged, often through mutations in the DHPS enzyme that selectively decrease the binding affinity for sulfonamides while retaining affinity for pABA. frontiersin.org Understanding these resistance mechanisms at a structural level is critical for designing new DHPS inhibitors that can overcome them, for example by targeting the pterin-binding site instead of the pABA site. researchgate.netnih.gov

The table below shows the inhibitory constants (Ki) for representative sulfonamides against E. coli DHPS.

| Compound | Inhibition Constant (Ki) against E. coli DHPS |

|---|---|

| Sulfamethoxazole (SMX) | 5.1 µM |

This table displays the competitive inhibition potency of Sulfamethoxazole, a structural analogue, against the bacterial DHPS enzyme. nih.gov

Certain sulfonamide-containing compounds have been developed as potent inhibitors of viral proteases, most notably HIV-1 protease. mdpi.com This enzyme is an aspartic protease essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins required for assembling new, infectious virions. nih.gov

Sulfonamide-based HIV-1 protease inhibitors are designed as peptidomimetics that mimic the transition state of the natural peptide substrate. mdpi.com They bind tightly within the enzyme's active site, interacting with the catalytic aspartate residues (Asp25 and Asp25'). The inhibitor's structure, often featuring a central hydroxyl group, mimics the tetrahedral intermediate of peptide bond hydrolysis. The sulfonamide moiety can form crucial hydrogen bond interactions within the binding pocket, contributing to the high affinity of the inhibitor. mdpi.com

More advanced inhibitors, such as darunavir (B192927), have a dual mechanism of action. In addition to blocking the active site, they also inhibit the dimerization of the HIV-1 protease monomers, a step that is essential for its catalytic activity. nih.gov This dual inhibition can lead to a higher genetic barrier to the development of drug resistance. nih.gov

| Compound (Analogue) | Inhibition Constant (Ki) | IC50 |

|---|---|---|

| Inhibitor 18 (Darunavir analogue) | 0.0029 nM | 2.4 nM |

This table presents the high potency of a darunavir analogue against HIV-1 protease, highlighting the effectiveness of sulfonamide-containing scaffolds in protease inhibition. nih.gov

Nitric oxide synthases (NOS) are a family of enzymes responsible for producing the signaling molecule nitric oxide (NO) from L-arginine. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov Overproduction of NO by nNOS is implicated in neurodegenerative diseases, while excess NO from iNOS contributes to inflammation and septic shock. Conversely, NO produced by eNOS is crucial for maintaining cardiovascular health. nih.gov Therefore, isoform-selective inhibition is a primary goal.

Designing selective inhibitors is challenging due to the high structural similarity of the active sites across the three isoforms. nih.gov However, subtle differences can be exploited. For example, a key amino acid difference between nNOS (Asp597) and eNOS (Asn368) has been a primary target for achieving nNOS selectivity. nih.gov Inhibitors can be designed to form a specific interaction, such as a salt bridge, with the aspartate residue in nNOS, an interaction that is less favorable with the asparagine in eNOS. nih.gov Fluorination of inhibitor scaffolds, similar to the difluoro-substitution in this compound, has been shown in aminopyridine analogues to improve bioavailability and selectivity. nih.gov

| Compound (Analogue) | nNOS Ki | eNOS Ki | Selectivity (nNOS vs eNOS) |

|---|---|---|---|

| Aminopyridine Analogue 5 | 36 nM | 140,000 nM | ~3,800-fold |

This table demonstrates the high isoform selectivity achievable for NOS inhibitors, showing an aminopyridine analogue's strong preference for nNOS over eNOS. nih.gov

Molecular Target Identification and Validation in Research Models

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for preclinical development. For a compound like this compound, a variety of research models and techniques are employed to identify and validate its biological targets.

Target identification often begins with computational methods, such as molecular docking, which can predict the binding of the compound to the known structures of potential protein targets. This is followed by in vitro biochemical assays, such as enzyme inhibition studies against a panel of purified enzymes, to confirm direct interaction and functional modulation.

In more complex biological systems, such as cell cultures or animal models, several advanced techniques are used:

Chemical Proteomics: This approach uses chemical probes, often derived from the compound of interest and featuring a reactive group or affinity tag, to capture binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Photoaffinity Labeling: A photoreactive group is incorporated into the compound's structure. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for subsequent isolation and identification.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or tissues. It is based on the principle that a protein becomes more thermally stable when a ligand is bound. By heating the cells or tissue lysates to various temperatures and then quantifying the amount of remaining soluble protein, a shift in the melting curve in the presence of the compound indicates direct binding.

Once a potential target is identified, validation is necessary to confirm that the compound's biological effect is mediated through this target. This can be achieved through genetic approaches, such as using siRNA or CRISPR/Cas9 to knock down or knock out the target gene in cell models. If the cells subsequently lose their sensitivity to the compound, it validates the protein as the functional target.

Allosteric Modulation and Binding Site Characterization

Beyond direct competitive inhibition at an enzyme's active (orthosteric) site, compounds can exert their effects through allosteric modulation. Allosteric modulators bind to a topographically distinct site on a protein, inducing a conformational change that alters the protein's function. nih.gov This can result in either potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the protein's response to its endogenous ligand.

Characterizing an allosteric binding site is a complex process. It often involves a combination of structural biology, computational modeling, and functional assays with mutated proteins.

Site-Directed Mutagenesis: This is a key technique used to identify the specific amino acid residues that constitute an allosteric binding pocket. nih.gov By systematically mutating residues in a suspected binding region and then observing the effect on the compound's activity, researchers can pinpoint the critical points of interaction. A loss of modulatory effect upon mutation of a specific residue strongly suggests its involvement in binding. nih.gov

Radioligand Binding Assays: These assays can help determine if a compound binds to a site distinct from the orthosteric site. An allosteric modulator will typically alter the binding affinity of a radiolabeled orthosteric ligand without completely displacing it, a hallmark of allosteric interaction.

X-ray Crystallography and Cryo-EM: These structural techniques can provide a definitive, high-resolution picture of the compound bound to its allosteric site, revealing the precise molecular interactions and the conformational changes induced in the protein.

For example, in studies of the mGlu5 receptor, site-directed mutagenesis was used to identify key residues in the transmembrane domain that are crucial for the action of the allosteric modulator 3,3'-difluorobenzaldazine (B1144149) (DFB). nih.gov Mutating residues such as Trp784 and Phe787 was shown to significantly alter or abolish the positive allosteric effect of DFB, thereby mapping its binding site. nih.gov

Structure-Activity Relationship (SAR) Elucidation and Rational Design Principles

The rational design of potent and selective therapeutic agents hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. For this compound and its analogues, Structure-Activity Relationship (SAR) studies are crucial for optimizing their interaction with biological targets. These investigations systematically modify the chemical scaffold and evaluate the resulting effects on efficacy and selectivity, providing a roadmap for developing improved drug candidates.

Impact of Substituents on Biological Activity and Selectivity

The biological activity of sulfonamide-based compounds can be significantly modulated by the nature and position of various substituents on the aromatic ring and the sulfonamide group. Any substituent that is electron-rich and attached to the sulfonyl group is generally associated with high activity, while electron-poor substituents tend to result in weaker compounds. annualreviews.org The strategic introduction of different functional groups can influence factors such as binding affinity, enzyme inhibition, and selectivity for the target receptor over other proteins.

Key findings from SAR studies on sulfonamide analogues include:

Amide Substituents: The introduction of amide groups can be beneficial for ligand-receptor interactions. mdpi.com In certain series of PI3K/mTOR dual inhibitors, compounds with N-alkyl amides of moderate volume (such as isopropyl or cyclopropyl (B3062369) groups) showed ideal inhibitory activity, whereas excessively small or large alkyl groups led to a decrease in potency. mdpi.com This suggests that both the electronic nature of the amide and the steric bulk of its substituent are critical for optimal binding.

Aromatic and Heterocyclic Rings: The core aromatic skeleton is a key determinant of binding ability. A change in the aromatic scaffold can significantly affect how the compound interacts with its receptor. mdpi.com Furthermore, the incorporation of various heterocyclic substituents, such as pyrimidine (B1678525) or isoxazole (B147169) rings, has been shown to yield potent urease inhibitors. frontiersin.org

Hydrophobicity and Steric Effects: For some targets, such as ceramidases, the electronic effects of substituents on the phenyl ring have a negligible impact on inhibitory potency. nih.gov Instead, hydrophobicity and the steric effects of longer alkyl chains (like n-propyl, n-butyl, or tert-butyl groups) on the phenyl ring were found to be important for enhancing selectivity for acid ceramidase (aCDase) over neutral ceramidase (nCDase). nih.gov

Positional Isomerism: The position of substituents on the benzenesulfonamide ring is critical. Within homologous series, ester or amide substitution at the para position yields far more active compounds than ortho or meta substitution, a phenomenon attributed to superior affinity at the target site. annualreviews.org

The following table summarizes the observed impact of different substituent classes on the biological activity of sulfonamide analogues.

| Substituent Class | Position | General Impact on Activity | Example Target/Activity | Source(s) |

| N-Alkyl Amides | Varies | Moderate steric bulk (e.g., isopropyl) is optimal; too small or large groups decrease activity. | PI3K/mTOR Inhibition | mdpi.com |

| Alkyl Chains | Phenyl Ring | Increased hydrophobicity and steric bulk can enhance selectivity. | Ceramidase Inhibition | nih.gov |

| Heterocycles | Sulfonamide side chain | Can confer excellent inhibitory activity. | Urease Inhibition | frontiersin.org |

| Ester/Amide Groups | para to sulfonamide | Significantly more active than ortho or meta isomers. | General Sulfonamides | annualreviews.org |

| Electron-Rich Groups | Attached to -SO2- | Generally associated with high activity. | General Sulfonamides | annualreviews.org |

These findings underscore the importance of a multi-parameter approach in rational drug design, where steric, electronic, and hydrophobic properties of substituents are carefully tuned to achieve the desired biological profile.

Conformational Flexibility and Ligand-Receptor Fit

The three-dimensional shape of a drug molecule and its ability to adopt the correct orientation within a receptor's binding site are fundamental to its biological function. The concept of a "bioactive conformation" refers to the specific 3D arrangement a ligand must adopt to bind effectively to its target. nih.gov For a drug to be effective, the energy cost of adopting this bioactive conformation must be low, and the shape itself must be complementary to the binding pocket. nih.govrsc.org

Sulfonamide-based ligands exhibit varying degrees of conformational flexibility, which plays a crucial role in their ligand-receptor interactions.

Preorganization and Binding: A molecule that already exists in a shape close to its bioactive conformation is likely to be a strong binder, as less energy is required to "pre-organize" it for binding. nih.govrsc.org Conversely, highly flexible molecules may need to overcome a significant entropic penalty to adopt the rigid conformation required for a tight fit, potentially weakening the interaction. nih.gov Therefore, a trade-off exists between conformational flexibility, which allows a ligand to adapt to the receptor site, and conformational restriction (preorganization), which minimizes the entropic cost of binding. rsc.org

Acyclic Flexibility: Certain acyclic bis(sulfonamide) ligands demonstrate significant "coordinative flexibility." rsc.org This inherent pliability allows them to adapt their conformation to accommodate different metal ions or changes in the solvent environment, highlighting how flexible linkers can enable a molecule to engage with its target in multiple ways. rsc.org

Modeling Ligand Shape: Understanding the preferred 3D shape of a ligand in its free state, ideally under isolated conditions in the gas phase, is extremely valuable for drug design. nih.gov This knowledge allows researchers to estimate the energy costs associated with different conformations and to design new molecules that are predisposed to adopt the bioactive shape, thereby enhancing their potential potency and efficacy. nih.gov

The interplay between the ligand's inherent flexibility and the geometry of the receptor's binding site ultimately determines the strength and specificity of the interaction. Rational design strategies often aim to strike an optimal balance, creating molecules that are flexible enough to achieve a good fit but rigid enough to avoid a substantial energetic penalty upon binding.

Influence of Fluorination on Biological Potency and Target Affinity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. For this compound and its analogues, the two fluorine atoms on the benzene ring are expected to profoundly influence biological potency and target affinity. Numerous examples show that fluorinated sulfonamides possess enhanced biological efficacy compared to their non-fluorinated counterparts. mdpi.com

The unique properties of fluorine contribute to these enhancements in several ways:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes fluorinated compounds more resistant to oxidative metabolism by enzymes in the body, which can lead to an improved pharmacokinetic profile, including a longer half-life. mdpi.com

Altered Physicochemical Properties (pKa): Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of a molecule. Through inductive effects, fluorine can increase the acidity (lower the pKa) of nearby functional groups, such as the sulfonamide N-H. mdpi.com This change in acidity can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and binding interactions.

Conformational Anchoring: The introduction of fluorine can anchor a molecule's conformation into the desired bioactive shape. mdpi.com In the case of the HIV capsid inhibitor lenacapavir, the presence of fluorine helps lock the molecule's conformation, which contributes to its high potency. mdpi.com This conformational restriction reduces the entropic penalty of binding, leading to a stronger ligand-receptor interaction.

The following table details the key effects of fluorination on the properties of drug molecules.

| Property Affected | Mechanism of Action | Consequence for Biological Activity | Source(s) |

| Metabolic Stability | Strong C-F bond resists enzymatic oxidation. | Increased half-life and bioavailability. | mdpi.com |

| Binding Affinity | Formation of new hydrogen bonds or dipole interactions; conformational anchoring. | Enhanced potency and target selectivity. | mdpi.com |

| Acidity (pKa) | Inductive electron withdrawal by fluorine. | Altered ionization state, potentially improving solubility and cell penetration. | mdpi.com |

| Conformation | Steric and electronic effects restrict bond rotation. | "Anchors" the molecule in its bioactive conformation, reducing the entropic cost of binding. | mdpi.com |

Role of 3 Amino 4,5 Difluorobenzene 1 Sulfonamide As a Versatile Chemical Building Block

Precursor in Medicinal Chemistry for the Synthesis of Advanced Pharmaceutical Intermediates

In the field of medicinal chemistry, the structural motifs present in 3-amino-4,5-difluorobenzene-1-sulfonamide are highly sought after for the design of modern therapeutic agents. The difluorinated benzene (B151609) ring can enhance metabolic stability and binding affinity, while the sulfonamide and amino groups provide sites for building larger, more complex molecular architectures.

This compound and its close derivatives are critical intermediates in the synthesis of kinase inhibitors, most notably in molecular architectures related to Dabrafenib. Dabrafenib is a potent inhibitor of the B-raf enzyme, a key target in the treatment of certain types of cancer. The synthesis of Dabrafenib involves the construction of a complex heterocyclic system attached to a substituted phenyl sulfonamide backbone.

While various synthetic routes to Dabrafenib exist, a common strategy involves the coupling of a fluoroaniline (B8554772) derivative with a difluorobenzenesulfonyl chloride to form a stable sulfonamide bond. For instance, a commercially available fluoroaniline can be reacted with 2,6-difluorobenzenesulfonyl chloride to yield a key sulfonamide intermediate. derpharmachemica.com This intermediate then undergoes a series of reactions, including the formation of a thiazole (B1198619) ring and subsequent attachment of a pyrimidine (B1678525) moiety, to ultimately yield the final Dabrafenib molecule. chemicalbook.comchemicalbook.comgoogle.comnewdrugapprovals.org The presence of the difluoro-substituted phenyl sulfonamide portion, originating from a precursor like this compound, is crucial for the drug's biological activity.

Table 1: Key Intermediates in a Representative Dabrafenib Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Fluoroaniline Derivative | e.g., Methyl 3-amino-2-fluorobenzoate | Provides the initial aniline (B41778) scaffold. |

| Difluorobenzenesulfonyl Chloride | 2,6-Difluorobenzenesulfonyl chloride | Reacts with the aniline to form the core sulfonamide structure. |

| Thiazole Precursor | 2,2-Dimethylpropanethioamide | Used to construct the thiazole ring. |

This table outlines the general classes of precursors involved in the synthesis of Dabrafenib, highlighting the importance of the aminodifluorobenzene sulfonamide core.

The sulfonamide group is a well-established pharmacophore in the design of HIV-1 protease inhibitors. nih.gov These inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). The sulfonamide moiety can act as a non-peptidic isostere, replacing a hydrolyzable peptide bond to increase metabolic stability while maintaining or improving binding interactions with the protease's active site.

While direct incorporation of this compound into a marketed HIV protease inhibitor is not explicitly documented in the provided results, its structural features are highly relevant to the design of novel inhibitors. The amino group allows for the extension of the molecule to interact with the P2 and P2' pockets of the protease, which are crucial for inhibitor binding and specificity. nih.gov The difluorinated benzene ring can form favorable interactions within the enzyme's binding site and enhance the compound's pharmacokinetic properties. The design of potent, non-peptidyl inhibitors often involves sulfonamide-containing scaffolds to improve their drug-like properties. nih.gov

Table 2: Structural Features of this compound Relevant to Protease Inhibitor Design

| Functional Group | Potential Role in HIV Protease Inhibitors |

|---|---|

| Sulfonamide | Acts as a stable, non-hydrolyzable mimic of a peptide bond; interacts with the catalytic aspartate residues of the protease. |

| Amino Group | Provides a point of attachment for P2/P2' ligands to optimize interactions with the enzyme's subsites. |

Monomer in Polymer Chemistry for Advanced Material Synthesis

The reactivity of the amino and fluoro groups in this compound makes it a promising candidate as a monomer for the synthesis of high-performance polymers. The presence of the sulfonamide group can also impart desirable properties to the resulting polymer, such as improved thermal stability and solubility.

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. nih.gov The synthesis of PAEs typically proceeds via a nucleophilic aromatic substitution reaction, where a bisphenol is reacted with an activated dihalide monomer. The fluorine atoms in this compound, activated by the electron-withdrawing sulfonamide group, are susceptible to nucleophilic displacement.

Research has shown that N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides can be used as monomers in polycondensation reactions with bisphenols to produce poly(arylene ether)s. researchgate.net In a similar fashion, the difluoro groups of this compound could react with bisphenols, while the amino group could be used to form other polymer linkages, such as polyimides, or be functionalized after polymerization. The resulting polymers would carry the sulfonamide group as a pendant moiety, which could be used to further modify the polymer's properties. researchgate.net

The incorporation of the this compound monomer into a polymer backbone allows for the creation of functional materials with tailored properties. The sulfonamide group can influence the polymer's glass transition temperature (Tg), thermal stability, and solubility. For example, in poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides, the length of the alkyl chain was found to significantly affect the Tg, with longer chains leading to lower Tg values. researchgate.net

Furthermore, the amino group on the monomer provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties for specific applications, such as in membranes for separation processes or as advanced composites. The synthesis of sulfonated poly(arylene ether)s is also a significant area of research for applications like proton exchange membranes in fuel cells. rsc.orgnih.govrsc.org

Table 3: Potential Properties of Polymers Derived from this compound

| Property | Influencing Factor | Potential Application |

|---|---|---|

| Thermal Stability | Aromatic backbone and sulfonamide group | High-temperature resistant materials |

| Glass Transition Temp. (Tg) | Flexibility of the polymer chain and pendant groups | Engineering thermoplastics |

| Solubility | Polarity of the sulfonamide group | Processable polymers for film and fiber formation |

Intermediate in Agrochemical Development

Advanced Analytical Methodologies for Research Applications of 3 Amino 4,5 Difluorobenzene 1 Sulfonamide

Development of Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing 3-Amino-4,5-difluorobenzene-1-sulfonamide. ijarnd.comnih.gov The combination of chromatography's separation power with the identification capabilities of spectroscopy allows for the unambiguous identification and quantification of the target analyte even in the presence of interfering substances. researchgate.netsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques for the analysis of sulfonamides. saspublishers.comymerdigital.com High-Performance Liquid Chromatography (HPLC) separates the compound from other components in the sample matrix, after which mass spectrometry provides mass-to-charge ratio data, enabling precise identification and structural elucidation. ymerdigital.com For enhanced structural analysis, tandem mass spectrometry (LC-MS/MS) can be employed, which provides fragmentation patterns of the parent ion, offering a higher degree of confidence in identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly if the analyte is volatile or can be made volatile through derivatization. nih.gov For a compound like this compound, derivatization of the polar amino and sulfonamide groups may be necessary to improve its thermal stability and chromatographic behavior. nih.gov

Other notable hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), which provides detailed structural information, and Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR), useful for identifying specific functional groups. ijarnd.comnih.govresearchgate.net The choice of technique depends on the research goal, the complexity of the sample matrix, and the required sensitivity.

Table 1: Application of Hyphenated Techniques in the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Application in Research |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification in complex mixtures; high sensitivity and selectivity. ymerdigital.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile impurities or derivatives; structural elucidation of unknown components. nih.gov |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Highly selective quantification in complex matrices; structural confirmation through fragmentation analysis. nih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation of the compound and its related substances without reference standards. researchgate.net |

Quantitative Analysis in Biological Matrices for In Vitro Studies

For in vitro research, such as metabolism or cell permeability studies, accurate quantification of this compound in biological matrices (e.g., cell lysates, microsomal preparations) is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its exceptional sensitivity and selectivity, which are necessary for detecting low concentrations of the analyte in complex biological environments. nih.govnih.gov

The method involves extracting the compound from the biological matrix, often using techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interferences. ymerdigital.com The extract is then injected into the LC-MS/MS system. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for fluorinated sulfonamides. amazonaws.comacs.org Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. amazonaws.com This approach minimizes matrix effects and ensures high specificity. ymerdigital.com

The development of a robust quantitative method requires careful optimization of both chromatographic and mass spectrometric parameters. This includes selecting the appropriate LC column and mobile phase to achieve good peak shape and separation from matrix components, as well as optimizing ESI source parameters and collision energies to maximize the signal for the selected MRM transitions. amazonaws.com

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm) | Separation of the analyte from endogenous matrix components. acs.org |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives like ammonium (B1175870) acetate. acs.org | To achieve efficient elution and good peak shape. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the acidic sulfonamide group. amazonaws.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. amazonaws.com |

| Precursor Ion [M-H]⁻ | Calculated m/z for C₆H₆F₂N₂O₂S | Parent ion of this compound. |

| Product Ions | Specific fragment ions | Used for quantification and confirmation of analyte identity. acs.org |

Impurity Profiling and Process-Related Substance Identification in Synthetic Research

Impurity profiling is a critical aspect of synthetic research and development in the pharmaceutical field, as the presence of impurities can impact the efficacy and safety of a compound. nih.gov For this compound, a thorough characterization of any process-related impurities or degradation products is essential. researchgate.net

The primary goal is to identify and quantify impurities that may arise from starting materials, intermediates, or side reactions during the synthesis. Hyphenated techniques, especially LC-MS, are fundamental to this process. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, allowing for the determination of the elemental composition of unknown impurities. Subsequent fragmentation analysis (MS/MS) helps in elucidating their structures. saspublishers.com

Once potential impurities are detected, they may need to be isolated for definitive structural confirmation, often using preparative HPLC. The isolated substances can then be fully characterized using spectroscopic techniques such as NMR. Understanding the impurity profile provides crucial information for optimizing the synthetic process to minimize the formation of unwanted substances. researchgate.net According to International Council for Harmonisation (ICH) guidelines, impurities present above a certain threshold (typically 0.1%) must be identified. nih.gov

Table 3: Common Approaches in Impurity Profiling

| Step | Analytical Technique(s) | Objective |

|---|---|---|

| Detection | HPLC with UV and/or MS detection | To screen for and detect the presence of all potential impurities in the synthesized batch. |

| Identification | LC-HRMS (e.g., LC-TOF, LC-Orbitrap) | To determine the elemental composition and propose structures for unknown impurities. nih.gov |

| Quantification | HPLC with a calibrated detector (e.g., UV, MS) | To determine the level of each impurity relative to the main compound. |

| Isolation | Preparative HPLC | To isolate sufficient quantities of an impurity for full structural characterization. |

| Characterization | NMR, MS, FTIR | To confirm the definitive structure of the isolated impurity. nih.gov |

Future Research Directions and Emerging Paradigms for 3 Amino 4,5 Difluorobenzene 1 Sulfonamide

Rational Design and Synthesis of Next-Generation Analogues

The rational design of new analogues of 3-Amino-4,5-difluorobenzene-1-sulfonamide is a cornerstone of future research, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more effective drugs. nih.gov The existing scaffold of this compound provides a foundation for systematic modifications.

Future synthetic strategies will focus on creating a library of derivatives by modifying key positions on the molecule. For instance, the amino group (-NH2) and the sulfonamide (-SO2NH2) moiety are prime targets for derivatization. The amino group can be acylated, alkylated, or used as a handle to introduce diverse heterocyclic systems, which could lead to novel interactions with biological targets. Similarly, the sulfonamide nitrogen can be substituted with a wide array of alkyl, aryl, or heterocyclic groups to fine-tune the compound's properties. nih.govekb.eg

The difluorinated benzene (B151609) ring is another critical component. The fluorine atoms significantly influence the molecule's acidity, lipophilicity, and metabolic stability. nih.gov Exploring analogues with alternative halogen substitutions (e.g., chlorine or bromine) or additional functional groups on the ring could yield compounds with altered target-binding affinities and selectivity. nih.gov For example, structural optimization of similar benzenesulfonamide (B165840) inhibitors for anti-influenza activity has shown that introducing small hydrophobic groups can lead to highly potent analogues. nih.gov These explorations can be guided by established synthetic routes, such as copper-catalyzed cross-coupling reactions, to build a diverse chemical library for screening. nih.gov

| Molecular Position | Potential Modification Strategy | Objective | Reference Example |

|---|---|---|---|

| Amino Group (C3) | Acylation, Alkylation, Schiff base formation, Heterocycle introduction | Enhance binding affinity, modulate solubility, explore new binding pockets | Synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide (B74053) to explore new biological activities. nih.gov |

| Sulfonamide Group (C1) | N-alkylation, N-arylation, introduction of cyclic systems | Improve pharmacokinetic properties (ADME), alter target selectivity | N-substitution of sulfonamides is a common strategy to develop inhibitors for various enzymes like carbonic anhydrases. ekb.eg |

| Aromatic Ring | Introduction of additional substituents (e.g., methyl, chloro, trifluoromethyl) | Fine-tune electronic properties, improve metabolic stability, enhance potency | Introduction of 3-Cl and 3-CF3 groups on aniline-based benzenesulfonamides improved antiviral potency. nih.gov |

| Fluorine Atoms (C4, C5) | Bioisosteric replacement with other halogens or small groups | Investigate the role of fluorine in binding and metabolism | Fluorine is a key feature in many modern drugs for improving metabolic stability and binding affinity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel therapeutics based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the drug development pipeline. nih.gov

ML algorithms can be trained on existing data from other sulfonamide-based drugs to predict the biological activity, physicochemical properties, and potential toxicity of novel, rationally designed analogues. nih.govnih.gov For example, predictive models can screen virtual libraries of thousands of potential derivatives of this compound to identify a smaller, more promising set of candidates for chemical synthesis and laboratory testing. This significantly reduces the time and cost associated with traditional trial-and-error approaches. nih.gov

| AI/ML Application | Specific Task for this compound Research | Potential Impact |

|---|---|---|

| Predictive Modeling (e.g., QSAR) | Predict the biological activity and toxicity of new analogues based on their chemical structure. | Prioritize synthesis of the most promising compounds, reducing wasted resources. nih.gov |

| Virtual Screening | Screen large virtual libraries of derivatives against 3D models of biological targets. | Rapidly identify potential lead compounds with high binding affinity. researchgate.net |

| Generative AI | Design novel molecules from scratch that are optimized for a specific target and desired properties. | Explore uncharted chemical space and discover truly innovative drug candidates. stanford.edu |

| Drug Repurposing | Analyze biological data to identify new therapeutic applications for the compound or its derivatives. | Find new uses for existing compounds, shortening the development timeline. nih.gov |

| Synthesis Prediction | Develop and optimize synthetic routes for novel, AI-designed analogues. | Accelerate the physical creation and testing of new molecules. stanford.edu |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the sulfonamide functional group is a well-known pharmacophore present in drugs targeting enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase, the full spectrum of biological targets for this compound remains to be explored. ekb.egmdpi.com Future research will focus on identifying novel protein targets and elucidating the mechanistic pathways through which this compound and its derivatives exert their effects.

Target identification can be pursued through high-throughput screening of the compound against diverse panels of proteins, including kinases, proteases, and metabolic enzymes, which are often implicated in cancer and inflammatory diseases. The sulfonamide moiety is known to interact with various receptors, and its versatility offers the potential to target a broad range of cancer types. mdpi.com For example, recent studies have identified novel sulfonamide derivatives that act as inhibitors of Dickkopf-1 (Dkk1) and cyclin-dependent kinase 1 (CDK1), which are promising targets for cancer therapy. nih.govnih.govresearchgate.net Computational docking studies can be used to predict the binding of this compound to the active sites of these and other proteins, guiding experimental validation. nih.gov

Understanding the mechanistic pathway is equally important. The presence of two fluorine atoms can influence the compound's interaction with its target and its subsequent biological effects. Research should investigate how these fluorine atoms contribute to binding energy, selectivity, and the potential for covalent or non-covalent interactions. Studies on the photolysis and degradation pathways of other fluorinated sulfonamides suggest that reactive oxygen species might be involved, a mechanism that could be relevant for certain therapeutic applications. mdpi.com Elucidating these pathways will be critical for optimizing the compound's therapeutic index and predicting its effects in a biological system.

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | CA-II, CA-IX, CA-XII | Cancer, Glaucoma | The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors. nih.govmdpi.com |

| Kinases | CDK1, STAT3, EGFR | Cancer | Sulfonamide derivatives have been developed as inhibitors of various protein kinases involved in cell signaling. nih.govnih.gov |

| Wnt Signaling Pathway Proteins | Dickkopf-1 (Dkk1) | Cancer | Benzenesulfonamide derivatives have shown potential as dual inhibitors of CA-II and Dkk1. nih.govresearchgate.net |

| Proteases | HIV Protease, Matrix Metalloproteinases | Antiviral, Cancer | The sulfonamide scaffold is present in several approved protease inhibitors. ekb.eg |

Development of Sustainable and Scalable Synthetic Processes

As drug candidates advance, the development of environmentally friendly ("green") and economically viable synthetic routes becomes paramount. Future research on this compound and its analogues will need to focus on sustainable chemistry principles to minimize waste, reduce the use of hazardous reagents, and ensure scalability.

Traditional methods for synthesizing sulfonamides often involve sulfonyl chlorides, which can be harsh and generate significant waste. scilit.commdpi.com Modern approaches aim to circumvent these issues. One promising area is mechanochemistry, which involves conducting reactions in a ball mill with little to no solvent. rsc.org This technique has been successfully used for the one-pot synthesis of sulfonamides from disulfides, offering a cost-effective and environmentally friendly alternative. rsc.org

Other green strategies include the use of water as a reaction solvent, which is safe and avoids the environmental impact of volatile organic solvents. mdpi.comresearchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, streamlines the synthesis, reduces purification steps, and minimizes waste generation. nih.govrsc.org For example, methods for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling are gaining traction as they simplify synthetic routes considerably. rsc.org Applying these sustainable and scalable processes to the synthesis of this compound will be crucial for its potential journey from a laboratory chemical to a commercially available therapeutic agent.

| Sustainable Approach | Description | Advantages over Traditional Methods |

|---|---|---|

| Mechanosynthesis | Solvent-free or low-solvent reactions conducted in a ball mill. rsc.org | Reduces solvent waste, can improve reaction rates, and is energy efficient. rsc.org |

| Aqueous Synthesis | Using water as the primary solvent for chemical reactions. mdpi.com | Environmentally benign, safe, and inexpensive. mdpi.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Increases efficiency, reduces waste from purification, and saves time and resources. nih.govrsc.org |

| Catalyst-Free Methods | Reactions that proceed under mild conditions without the need for a metal or acid/base catalyst. researchgate.net | Avoids contamination of the final product with toxic metals and simplifies purification. researchgate.net |

| Use of Greener Reagents | Replacing hazardous reagents (e.g., harsh chlorinating agents) with safer alternatives like sodium hypochlorite. rsc.orgresearchgate.net | Improves safety and reduces the environmental impact of chemical waste. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.